4-Ethylpyrimidin-2-amine
Overview
Description
4-Ethylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family, characterized by the presence of a pyrimidine ring—a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. It is of interest in various fields of chemistry and biology due to its potential as a building block for more complex chemical entities that exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of 4-Ethylpyrimidin-2-amine-related compounds involves various strategies, including the reaction of substituted pyrimidines with different reagents. For example, an efficient synthesis route for pyrimidin-2-amine derivatives under solvent-free conditions was reported by Rong et al. (2012), highlighting the advantages of short reaction times, mild conditions, and high yields (Rong et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, closely related to 4-Ethylpyrimidin-2-amine, has been extensively studied. These investigations include the use of spectroscopic methods such as NMR and X-ray crystallography, providing insights into the electronic and spatial configuration of these molecules. The molecular docking and DFT studies offer a glimpse into the interaction potentials and electronic properties of pyrimidin-2-amines (Aayisha et al., 2019).
Chemical Reactions and Properties
Pyrimidin-2-amines participate in a variety of chemical reactions, serving as key intermediates in the synthesis of complex molecules. For instance, they can undergo nucleophilic substitution reactions to introduce various functional groups, significantly altering their chemical behavior and biological activity. Studies by Erkin et al. (2015) on the fragmentation of pyrimidin-2-amines under electrospray ionization provide valuable information on their stability and reactivity (Erkin et al., 2015).
Scientific Research Applications
Inhibitors of Dihydrofolate Reductase for Antitumor Activity
- Derivatives of 4-ethylpyrimidin-2-amine have been synthesized and evaluated as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds demonstrated significant inhibitory activity against T. gondii and rat liver DHFR, and some exhibited in vivo antitumor activity against methotrexate-resistant murine reticulosarcoma (Robson et al., 1997).
Synthesis of Aminopyrimidines for Pharmacological Applications
- An efficient approach for the solid-phase synthesis of 2-alkyl-4,6-diaminopyrimidines and 2,4,6-triaminopyrimidines was developed. These aminopyrimidines, related to 4-ethylpyrimidin-2-amine, show potential for various pharmacological applications due to their general tendency toward C-5 protonation (Wéber et al., 2006).
Antihyperglycemic Activity of Pyrimidin-2-yl Derivatives
- A family of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues, related to 4-ethylpyrimidin-2-amine, were discovered as inhibitors of human glycogen synthase kinase 3 (GSK3). These compounds activate glycogen synthase in cells and demonstrate potential as new antidiabetic agents (Wagman et al., 2017).
Development of Novel GPR119 Agonists
- Novel 4-amino-2-phenylpyrimidine derivatives, structurally related to 4-ethylpyrimidin-2-amine, have been synthesized and identified as agonists for GPR119. These compounds, such as 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, have shown to improve glucose tolerance in mice (Negoro et al., 2012).
Anti-Cancer Activity against Non-Small-Cell Lung Carcinoma
- A study on 4-aryl-N-phenylpyrimidin-2-amines, which are structurally related to 4-ethylpyrimidin-2-amine, revealed potent anti-cancer activity towards non small-cell lung carcinoma (NSCLC) cells. These compounds showed significant cytotoxicity and demonstrated potential as therapeutic agents for NSCLC treatment (Toviwek et al., 2017).
Synthesis of Aminopyrimidines as 5-HT1A Agonists
- The synthesis of aminopyrimidine derivatives, including 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine, was carried out for their potential as novel 5-HT(1A) agonists. These compounds showed moderate potency and stability, highlighting their significance in medicinal chemistry (Dounay et al., 2009).
Synthesis of Dinuclear and Tetranuclear Complexes
- A bis-tetradentate acyclic amine ligand, synthesized from 4,6-bis(aminomethyl)-2-phenylpyrimidine (related to 4-ethylpyrimidin-2-amine), was used to create dinuclear and tetranuclear complexes with various metals. This research contributes to the understanding of coordination chemistry and the potential applications of such complexes (Gobeze et al., 2012).
Facile Synthesis of Novel Kinase Inhibitors
- Research into 2,4-disubstituted-5-fluoropyrimidines, a core structure seen in various anticancer agents, led to the synthesis of novel compounds potentially acting as kinase inhibitors. The study contributes to the ongoing search for effective anticancer drugs (Wada et al., 2012).
Investigation of Antihypertensive Agents
- A molecule structurally related to 4-ethylpyrimidin-2-amine was investigated for its potential as an antihypertensive agent and I1 imidazoline receptor agonist. The study combined experimental and theoretical techniques, highlighting its significance in the treatment of hypertension (Aayisha et al., 2019).
Selective Activity Against Pneumocystis Carinii Dihydrofolate Reductase
- Triazenyl-substituted pyrimethamine derivatives, structurally related to 4-ethylpyrimidin-2-amine, were synthesized and evaluated for their ability to inhibit Pneumocystis carinii dihydrofolate reductase. The study highlights their potential for selective microbial enzyme inhibition (Stevens et al., 1997).
Efficient Synthesis of 2-Aminopyrimidine Derivatives
- An efficient and simple methodology for synthesizing a range of 2-aminopyrimidine derivatives, including 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines, was developed. This study contributes to the ease and efficiency of synthesizing valuable compounds in medicinal chemistry (Khan et al., 2015).
Safety And Hazards
The safety information for “4-Ethylpyrimidin-2-amine” indicates that it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
While specific future directions for “4-Ethylpyrimidin-2-amine” were not found, there are general discussions on the future directions of pyrimidine derivatives . For instance, bioelectrocatalysis, which utilizes materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode, is suggested as a future development direction .
properties
IUPAC Name |
4-ethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXFHPIOWFXDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312886 | |
Record name | 4-Ethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyrimidin-2-amine | |
CAS RN |
1193-85-7 | |
Record name | 4-Ethyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.